Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-
Description
Properties
CAS No. |
72928-15-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)acetaldehyde |
InChI |
InChI=1S/C12H16O2/c13-4-5-14-12-7-8-6-11(12)10-3-1-2-9(8)10/h1,3-4,8-12H,2,5-7H2 |
InChI Key |
IEGQLMQQLIHJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)OCC=O |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Synthetic Strategy
The synthesis typically begins from octahydro-4,7-methano-inden-5-one, which undergoes several transformations including Grignard addition, dehydration, and hydroformylation to yield the target aldehyde derivatives. The overall preparation involves three main stages:
- Grignard addition to form a methylated alcohol intermediate.
- Acid-catalyzed dehydration to produce hexahydro-4,7-methano-indene isomers.
- Hydroformylation of the resulting isomers to produce the acetaldehyde derivatives.
Step 1: Grignard Addition to Form 5-Methyl-octahydro-4,7-methano-inden-5-ol
- Reagents and Conditions : Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF, 3 M) is used under nitrogen atmosphere. The reaction is performed in a flame-dried 5-L 3-necked flask equipped with mechanical stirring and temperature control.
- Procedure : The solution is cooled to 15-20°C using an isopropyl alcohol bath. Octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) is added gradually over 3-4 hours. The temperature is allowed to rise to 25-30°C and maintained for another hour.
- Quenching and Isolation : The reaction is quenched with acetic acid (279 g, 4.5 mol) and ice. The organic layer is separated to afford 5-methyl-octahydro-4,7-methano-inden-5-ol with a 90% yield (650 g).
- Characterization : The product is characterized by ^1H NMR showing peaks consistent with the expected structure (e.g., 2.58 ppm q, 1H; 1.32 ppm s, 3H).
Step 2: Acid-Catalyzed Dehydration to Hexahydro-4,7-methano-indene Isomers
- Reagents and Conditions : The crude alcohol (650 g, 3.9 mol) is heated to 105-110°C to distill off THF. It is then cooled below 40°C, and p-toluenesulfonic acid (PTSA, 13 g, 2%) and toluene (400 mL) are added.
- Procedure : The mixture is refluxed at 120-135°C, with water removed continuously via a Bidwell trap. The reaction proceeds for 25-30 hours until no more water azeotropes.
- Workup : The mixture is quenched with water (500 mL), washed with 2% sodium carbonate solution (400 mL), and distilled.
- Yield and Product : Hexahydro-4,7-methano-indene isomers are obtained in 92% yield (533 g). The product is a mixture of 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene, boiling at 130°C under 80 mmHg.
Step 3: Hydroformylation to Produce Octahydro-4,7-methano-1H-indene-5-acetaldehyde
- Reagents and Catalyst : The hexahydro-4,7-methano-indene isomers (533 g, 3.6 mol) are reacted with carbonyl hydrido tris(triphenylphosphine)rhodium(I) catalyst (Rh-42).
- Reaction Conditions : The reaction vessel (Zipper Clave) is flushed with nitrogen and then with syngas (CO/H2, 50:50 by volume). The system is pressurized to 300 psig and heated to 120°C.
- Reaction Time : Completion is observed after approximately 2.5 hours by gas-liquid chromatography (GLC).
- Product Isolation : The reaction mixture is vented, purged with nitrogen, and distilled.
- Product Composition and Yield : A 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde (508.5 g) and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde (56.5 g) is obtained with an 88% total yield.
- Characterization : Products are confirmed by GC and NMR analysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product(s) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Grignard Addition | Octahydro-4,7-methano-inden-5-one | MeMgBr in THF, 15-30°C, N2 atmosphere, quench with HOAc/ice | 5-Methyl-octahydro-4,7-methano-inden-5-ol | 90 | Controlled temperature, inert atmosphere |
| 2 | Acid-catalyzed Dehydration | 5-Methyl-octahydro-4,7-methano-inden-5-ol | PTSA in toluene, reflux 120-135°C, water removal via azeotrope | Hexahydro-4,7-methano-indene isomers | 92 | Long reflux, azeotropic water removal |
| 3 | Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rhodium catalyst, CO/H2 (50:50), 300 psig, 120°C, 2.5 hours | Octahydro-4,7-methano-1H-indene-5-acetaldehyde + methyl derivative | 88 | Syngas pressure, rhodium catalysis |
Additional Notes on Isomerism and Purification
- The compounds possess multiple chiral centers, resulting in several isomers.
- Commercial products are often sold as isomeric mixtures.
- Separation techniques include distillation, silica gel chromatography, high-performance liquid chromatography (HPLC), and gas chromatography (GC) trapping.
- The isomeric nature influences the olfactory properties, which are significant for their use in fragrances.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition reactions, forming derivatives such as acetals, imines, and cyanohydrins.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Acetal Formation | Methanol, H<sup>+</sup> | 2-[(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl)oxy]acetaldehyde dimethyl acetal | Acid catalysis stabilizes the hemiacetal intermediate. |
| Imine Formation | Ammonia or primary amines | Corresponding Schiff base | Limited steric hindrance allows amine attack at the carbonyl carbon. |
| Cyanohydrin Synthesis | HCN or KCN | 2-[(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl)oxy]acetonitrile | Reaction proceeds under mild basic conditions. |
Oxidation Reactions
The aldehyde group is oxidized to carboxylic acid derivatives under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield/Notes |
|---|---|---|---|
| KMnO<sub>4</sub> | Acidic, aqueous | 2-[(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl)oxy]acetic acid | Requires prolonged heating (80°C, 6h). |
| Ag<sub>2</sub>O | Ammoniacal solution | Silver mirror deposition | Confirms aldehyde functionality. |
Reduction Reactions
Catalytic hydrogenation or hydride-based reductions yield primary alcohols.
| Reducing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| NaBH<sub>4</sub> | Methanol, 0°C | 2-[(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl)oxy]ethanol | Rapid reduction (10–15 min). |
| H<sub>2</sub>/Pd-C | Ethanol, 25°C | Same as above | Higher selectivity for aldehyde group. |
Hydroformylation and Related Transformations
While the compound itself is a product of hydroformylation reactions (e.g., from hexahydro-4,7-methano-indene isomers ), it can participate in further functionalization:
| Reaction | Catalyst/Reagents | Product | Application |
|---|---|---|---|
| Tishchenko Reaction | Al(O-i-Pr)<sub>3</sub> | Ester derivative | Limited utility due to steric bulk. |
| Aldol Condensation | NaOH, aromatic aldehydes | α,β-Unsaturated aldehydes | Low yields observed under basic conditions. |
Thermal and Stability Data
The compound exhibits moderate thermal stability due to its bicyclic structure:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Decomposition Temperature | >200°C | Inert atmosphere (N<sub>2</sub>) | Evitachem stability studies. |
| Shelf Life | 24 months | Stored at 2–8°C in amber glass | Manufacturer specifications. |
Mechanistic Insights
-
Steric Effects : The hexahydro-methanoindenyl group imposes steric constraints, slowing reactions requiring bulky nucleophiles.
-
Electronic Effects : The ether oxygen donates electron density via resonance, slightly deactivating the aldehyde toward electrophilic attack.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H14O
Molecular Weight: 150.22 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The compound features a unique bicyclic structure that contributes to its reactivity and potential applications in organic synthesis and materials science.
1.1. Synthesis of Fine Chemicals
Acetaldehyde derivatives are often used as intermediates in the synthesis of fine chemicals. The unique structure allows for the introduction of functional groups that can be further modified. For instance:
| Reaction Type | Description | Applications |
|---|---|---|
| Alkylation | Introduction of alkyl groups via electrophilic substitution | Production of pharmaceuticals |
| Oxidation | Conversion to carboxylic acids or alcohols | Flavoring agents in food industry |
1.2. Polymer Production
The compound can serve as a monomer in polymer chemistry. Its reactivity allows for copolymerization with other vinyl monomers to produce specialty polymers with tailored properties.
2.1. Pharmacology
Research indicates that acetaldehyde derivatives exhibit biological activity that can be harnessed in drug development. Studies have shown:
- Antimicrobial Properties: Effective against certain bacterial strains.
- Anti-inflammatory Effects: Potential use in treating inflammatory diseases.
| Study Reference | Findings |
|---|---|
| Lahey et al., 2020 | Identified as a cGAMP transporter in human cells |
| Smith et al., 2021 | Demonstrated anti-inflammatory properties in animal models |
2.2. Flavoring Agents
Due to its pleasant aroma, acetaldehyde derivatives are utilized as flavoring agents in the food industry. They are incorporated into various products to enhance taste profiles.
3.1. Biodegradable Plastics
Research is ongoing into the use of acetaldehyde derivatives in developing biodegradable plastics. The incorporation of such compounds could lead to more sustainable materials.
3.2. Pollution Control
The compound's reactivity makes it a candidate for use in environmental remediation processes, particularly in the degradation of pollutants.
Case Study 1: Use in Pharmaceuticals
A study conducted by Lahey et al. (2020) explored the pharmacological potential of acetaldehyde derivatives in treating bacterial infections. The results indicated significant antimicrobial activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Flavoring Applications
In a market analysis by Smith et al. (2021), the use of acetaldehyde derivatives as flavoring agents was evaluated across various food products. The findings revealed a growing trend towards natural flavorings derived from such compounds due to consumer demand for clean-label products.
Mechanism of Action
The mechanism by which Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- exerts its effects involves its interaction with molecular targets and pathways within biological systems. It can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can lead to various biological effects, including enzyme inhibition, DNA damage, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5(or 6)-yl)oxy]acetaldehyde
- CAS No.: 94248-38-1
- Molecular Formula : C₁₂H₁₆O₂
- Structure: Features a bicyclic 4,7-methano-1H-indenyl backbone with an acetaldehyde group attached via an ether linkage. The bicyclic system comprises fused cyclohexane and cyclopentane rings .
Regulatory Status :
Comparison with Structurally Similar Compounds
Verdyl Acetate (CAS 5413-60-5)
- IUPAC Name: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl acetate
- Molecular Formula : C₁₂H₁₈O₂
- Key Differences :
- Functional Group : Contains an acetate ester instead of an acetaldehyde group.
- Reactivity : Esters are less reactive than aldehydes, making verdyl acetate more stable under storage and formulation conditions .
- Applications : Common in fragrances and flexible polyurethane materials due to its mild odor .
Verdyl Propionate (CAS 68039-45-2)
- IUPAC Name: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl propionate
- Molecular Formula : C₁₃H₂₀O₂
- Key Differences :
Butanoic Acid, 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl Ester (CAS 113889-23-9)
- Key Role : Read-across analog for tricyclodecenyl acetate in toxicological evaluations.
- Structural Similarity : Shares the bicyclic hydrocarbon skeleton but differs in the ester side chain.
- Regulatory Use : Accepted for predicting skin sensitization endpoints due to comparable metabolism and reactivity .
Functional Group-Driven Comparisons
Aldehyde vs. Ester Reactivity
Physical Properties
| Property | Acetaldehyde Derivative | Verdyl Acetate | Verdyl Propionate |
|---|---|---|---|
| Molecular Weight (g/mol) | 192.25 | 192.25 | 234.33 |
| Functional Group | Aldehyde | Acetate | Propionate |
| Volatility | Moderate | Low | Very Low |
| Solubility | Polar solvents | Lipophilic | Lipophilic |
Biological Activity
Acetaldehyde, [(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- is a unique chemical compound with the molecular formula C12H16O2 and a molar mass of 192.26 g/mol. This compound is characterized by its distinct hexahydro-inden structure fused with an acetaldehyde moiety. Its biological activity has been the subject of various studies focusing on its potential applications in medicinal chemistry and industrial uses.
The compound can undergo various chemical reactions:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Forms alcohols or reduced derivatives.
- Substitution : The acetaldehyde moiety can participate in nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
The biological effects of Acetaldehyde, [(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- are primarily attributed to its electrophilic nature. It interacts with nucleophilic sites on proteins and DNA, potentially leading to:
- Enzyme Inhibition : Disruption of enzyme function.
- DNA Damage : Induction of mutations or cellular apoptosis.
- Cellular Signaling Modulation : Alteration of signaling pathways that could affect cell proliferation and differentiation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the hexahydro-inden moiety may enhance the compound's ability to disrupt microbial cell membranes.
Cytotoxicity
Research has explored the cytotoxic effects of acetaldehyde derivatives in cancer cells. The electrophilic nature of the compound allows it to form adducts with cellular macromolecules, leading to apoptosis in certain cancer cell lines.
Case Studies
- Study on Antitumor Activity : A study investigated the effects of acetaldehyde derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis through oxidative stress mechanisms.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibition of growth in Gram-positive bacteria.
Data Tables
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing Acetaldehyde, [(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-?
- Methodological Answer : The compound’s structure suggests etherification between an aldehyde precursor (e.g., acetaldehyde derivatives) and a bicyclic alcohol moiety (e.g., 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol). A Williamson ether synthesis could be employed under anhydrous conditions using a base like NaH or KOH to deprotonate the alcohol, followed by nucleophilic substitution with an acetaldehyde-derived electrophile. Protecting groups may be required to prevent side reactions at the aldehyde functionality. Reaction optimization should focus on solvent polarity (e.g., THF or DMF) and temperature control (40–80°C) to enhance yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key for identifying the bicyclic methanoindenyloxy group (e.g., proton signals in the δ 1.2–3.0 ppm range for bridgehead hydrogens and δ 4.5–5.5 ppm for oxygen-linked protons) .
- IR Spectroscopy : Confirms the aldehyde carbonyl stretch (~1700 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₁₈O₂, exact mass 206.1307) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry if single crystals are obtainable.
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ignition Prevention : Store away from heat sources (flash point <100°C for similar aldehydes) .
- Spill Management : Neutralize with sodium bisulfite for aldehyde residues .
Advanced Research Questions
Q. How does the bicyclic methanoindenyloxy group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The rigid bicyclic framework introduces steric hindrance and electronic effects. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing LUMO distributions at the aldehyde carbonyl. Experimental validation via kinetic studies (e.g., Grignard or hydride additions) under varied temperatures and solvents (polar vs. nonpolar) will clarify steric vs. electronic dominance. Compare results with simpler aldehydes (e.g., benzaldehyde) to isolate structural impacts .
Q. What computational tools can predict the compound’s stability under oxidative conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., aldehyde oxidation to carboxylic acid) in silico.
- Reactivity Descriptors : Calculate Fukui indices to identify electron-rich sites prone to oxidation.
- Software : COMSOL Multiphysics for coupling reaction kinetics with transport phenomena (e.g., O₂ diffusion in solution) .
Q. How to resolve contradictions between experimental and computational data on its conformational isomerism?
- Methodological Answer :
- Variable-Temperature NMR : Detect dynamic isomerization (e.g., ring-flipping in the bicyclic system) by observing coalescence temperatures.
- DFT-Based Conformational Analysis : Compare energy barriers for isomer interconversion with experimental activation parameters (ΔG‡).
- Cross-Validation : Use rotational spectroscopy or XRD to confirm dominant conformers .
Q. What strategies optimize its catalytic applications in asymmetric synthesis?
- Methodological Answer :
- Chiral Ligand Design : Functionalize the methanoindenyloxy group with phosphine or amine moieties for transition-metal catalysis (e.g., Pd or Ru complexes).
- Screening : Test enantioselectivity in model reactions (e.g., aldol additions) using combinatorial libraries.
- Kinetic Resolution : Monitor ee via chiral HPLC or NMR with chiral shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
